

Technical Support Center: Optimizing Leucettinib-21 Working Concentration

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Compound of Interest

Compound Name: **Leucettinib-21**

Cat. No.: **B12389899**

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This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the experimental use of **Leucettinib-21**, a potent inhibitor of DYRK1A and CLK kinases.

Frequently Asked Questions (FAQs)

Q1: What is **Leucettinib-21** and what is its primary mechanism of action?

A1: **Leucettinib-21** is a synthetic small molecule inspired by the marine sponge natural product Leucettamine B.[1][2] Its primary mechanism of action is the potent inhibition of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[1][3][4][5] It also shows high affinity for other kinases, particularly those in the CLK family.[4][6] By binding to the ATP-binding pocket of these kinases, **Leucettinib-21** prevents the phosphorylation of their downstream substrates, thereby modulating specific cellular signaling pathways.[4]

Q2: What are the main downstream effects of DYRK1A inhibition by **Leucettinib-21** observed in cells?

A2: Inhibition of DYRK1A by **Leucettinib-21** has been shown to directly impact the phosphorylation status of key cellular proteins. For example, it inhibits the phosphorylation of Tau at threonine 212 (Thr212) and Cyclin D1 at threonine 286 (Thr286).[3][4][6] The reduced phosphorylation of Cyclin D1 protects it from degradation, leading to its accumulation.[6] These effects are crucial for its therapeutic potential in conditions like Down syndrome and Alzheimer's disease.[7][8]

Q3: What is a good starting concentration range for my in vitro experiments?

A3: The optimal concentration of **Leucettinib-21** is highly dependent on the cell line and the specific biological question.

- For biochemical assays (e.g., purified kinase assays), concentrations can be guided by the IC₅₀ values, which are in the low nanomolar range for DYRK1A (IC₅₀ ≈ 2.4 nM).[4][5]
- For cell-based assays, a wider range should be tested. A dose-dependent inhibition of endogenous DYRK1A activity was observed in HT-22 mouse hippocampal neuronal cells with an IC₅₀ of 36 nM.[4][6] For assessing effects on cell growth or viability, a broader range from 1 nM to 100 μM is recommended to establish a full dose-response curve.[4][9]

Q4: How should I prepare and store **Leucettinib-21** stock solutions?

A4: **Leucettinib-21** is soluble in DMSO, and stock solutions can be prepared up to 10mM.[10] For long-term storage, it is recommended to keep the solid compound at -20°C, protected from light and moisture, where it is stable for at least two years.[10] Stock solutions in DMSO should also be stored at -20°C.[10] For experiments, prepare fresh dilutions from the stock in your complete culture medium.[11]

Quantitative Data Summary

The following tables summarize the inhibitory activity of **Leucettinib-21** against various kinases and in cellular models.

Table 1: Biochemical Inhibitory Activity of **Leucettinib-21** against Purified Kinases

| Target Kinase | IC50 (nM) |
|---------------|-----------|
| DYRK1A | 2.4 |
| DYRK1B | 6.7 |
| CLK1 | 12 |
| CLK4 | 5 |
| CLK2 | 33 |
| CLK3 | 232 |
| GSK-3 β | 2000 |

Data sourced from Lindberg, M.F., et al. (2023) J. Med. Chem.[4]

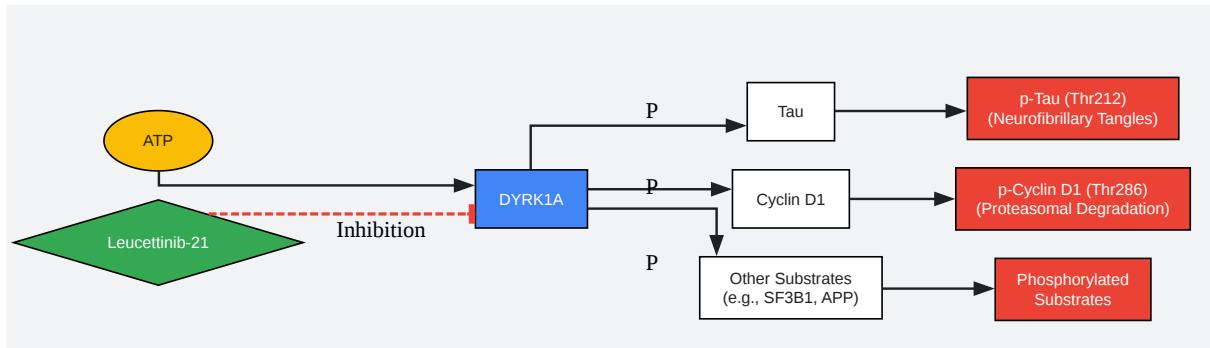
Table 2: Cellular Activity of **Leucettinib-21**

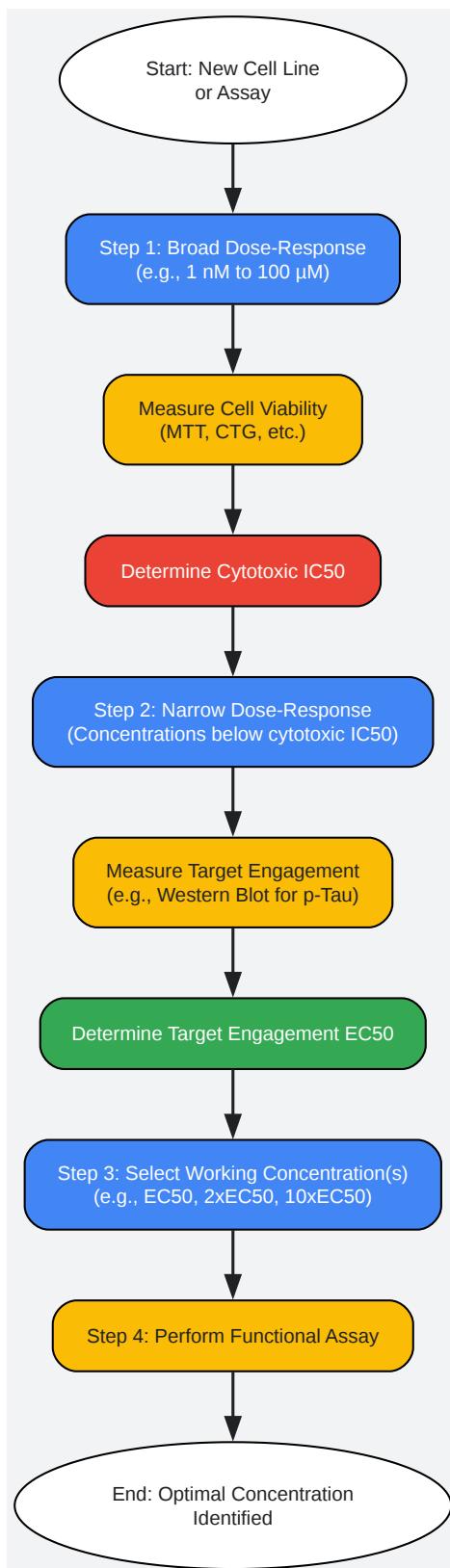
| Cell Line / Model | Assay Type | IC50 / GI50 Value |
|---|--|-------------------|
| HT-22 (mouse hippocampal) | Inhibition of endogenous DYRK1A activity | 36 nM |
| Patient-derived Glioblastoma Stem Cells | Cell Death (48h treatment) | 0.69 μ M |
| NCI-60 Human Cancer Cell Line Panel | Growth Inhibition (average GI50) | 2.4 μ M |

Data sourced from Lindberg, M.F., et al. (2023) J. Med. Chem.[4]

Signaling Pathway Diagram

The diagram below illustrates the simplified signaling pathway involving DYRK1A and the points of intervention for **Leucettinib-21**.



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